¹H NMR spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
¹H NMR spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
An In-Depth Technical Guide to the ¹H NMR Spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate, a key heterocyclic building block. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical acquisition protocols, and detailed interpretation of the spectral data, ensuring a thorough understanding of the molecule's structural characterization.
Introduction: The Molecule and the Method
Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative. Pyrroles are fundamental components of many biologically significant molecules, including porphyrins (e.g., heme), and are widely used as precursors in the synthesis of pharmaceuticals and advanced materials.[1][2] Consequently, the unambiguous confirmation of their structure and purity is paramount.
¹H NMR spectroscopy stands as one of the most powerful analytical techniques for the structural elucidation of organic molecules in solution.[3] It provides detailed information about the electronic environment, connectivity, and relative abundance of protons within a molecule. This guide will leverage the principles of chemical shift, spin-spin coupling, and signal integration to construct a complete proton map of the title compound.
Molecular Structure and Proton Environments
To interpret the ¹H NMR spectrum, we must first identify the distinct sets of chemically non-equivalent protons in Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate. The molecule possesses six unique proton environments, as illustrated below.
Caption: Molecular structure with labeled non-equivalent protons.
The six distinct proton environments and their expected integration ratios are:
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(a) N-H: 1 proton
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(b) C5-H: 1 proton
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(c) C3-CH₂ and C4-CH₂: 4 protons (2+2)
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(d) C3-CH₃ and C4-CH₃: 6 protons (3+3)
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(e) Ester O-CH₂: 2 protons
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(f) Ester -CH₃: 3 protons
Theoretical ¹H NMR Spectral Prediction
Based on fundamental NMR principles, we can predict the key features of the spectrum. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons determine the signal's splitting pattern (multiplicity).
Chemical Shifts (δ)
The chemical shift of a proton is highly sensitive to the surrounding electron density. In pyrrole derivatives, factors like aromatic ring currents, π-electron distribution, and the electronic nature of substituents play a crucial role.[4][5][6]
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N-H (a): The proton attached to the nitrogen is typically found significantly downfield due to the aromatic nature of the ring and nitrogen's electronegativity. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. It is expected to appear as a broad singlet in the δ 8.0–9.5 ppm range.[6]
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C5-H (b): This is the only proton directly attached to the pyrrole ring's carbon framework. Protons on pyrrole rings typically resonate between δ 6.0-7.0 ppm.[7] The adjacent C2 position bears a strong electron-withdrawing ester group, which will deshield this proton, shifting it further downfield, likely into the δ 6.7–7.2 ppm range.
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Ring Ethyl -CH₂- (c): These methylene protons are attached to the aromatic ring, which deshields them relative to simple alkanes. They are expected to resonate in the δ 2.5–3.0 ppm range.
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Ring Ethyl -CH₃ (d): These terminal methyl protons are further from the ring and are expected in the typical aliphatic region, around δ 1.1–1.4 ppm.
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Ester -OCH₂- (e): The methylene protons of the ethyl ester are directly attached to an oxygen atom, a strongly electronegative element. This causes significant deshielding, placing their signal in the δ 4.1–4.4 ppm range.[8]
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Ester -CH₃ (f): The terminal methyl protons of the ester group are more shielded and are anticipated to appear around δ 1.2–1.5 ppm.[8]
Multiplicity and Coupling Constants (J)
Spin-spin coupling arises from the interaction of magnetic moments of non-equivalent neighboring protons, leading to the splitting of NMR signals according to the n+1 rule. The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable structural information.[9]
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N-H (a): Will appear as a broad singlet . While coupling to the C5-H proton is possible, it is often not observed due to rapid chemical exchange or quadrupole broadening from the ¹⁴N nucleus.
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C5-H (b): Has no adjacent protons, so it will be a sharp singlet .
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Ring Ethyl -CH₂- (c): Each methylene group has three neighboring protons on the adjacent methyl group (n=3). Therefore, this signal will be a quartet (3+1=4). The typical three-bond (³J) coupling constant for a freely rotating ethyl group is approximately 7-8 Hz.[10]
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Ring Ethyl -CH₃ (d): Each methyl group has two neighboring protons on the adjacent methylene group (n=2). This signal will be a triplet (2+1=3), with the same ³J value of ~7-8 Hz.
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Ester -OCH₂- (e): These two protons are adjacent to the three protons of the ester's methyl group (n=3), resulting in a quartet (³J ≈ 7 Hz).
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Ester -CH₃ (f): These three protons are adjacent to the two protons of the ester's methylene group (n=2), resulting in a triplet (³J ≈ 7 Hz).
Predicted ¹H NMR Data Summary
| Proton Label | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| (a) N-H | 1H | 8.0 – 9.5 | broad singlet | - |
| (b) C5-H | 1H | 6.7 – 7.2 | singlet | - |
| (e) Ester -OCH₂ - | 2H | 4.1 – 4.4 | quartet | ~7 |
| (c) Ring -CH₂ - | 4H | 2.5 – 3.0 | quartet | ~7.5 |
| (f) Ester -CH₃ | 3H | 1.2 – 1.5 | triplet | ~7 |
| (d) Ring -CH₃ | 6H | 1.1 – 1.4 | triplet | ~7.5 |
Experimental Protocol for Spectrum Acquisition
Adherence to a rigorous and well-justified protocol is essential for acquiring high-quality, reproducible NMR data.
Step-by-Step Methodology
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Sample Preparation:
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Analyte: Accurately weigh approximately 5-10 mg of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.
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Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard choice for its excellent solubilizing power for many organic compounds and its single, easily identifiable residual solvent peak (~7.26 ppm). For unambiguous observation of the N-H proton, DMSO-d₆ can be used, as it minimizes exchange rates.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution. Causality: TMS is chemically inert and its 12 equivalent protons give a sharp singlet at a defined 0.0 ppm, serving as the universal reference point for the chemical shift scale.[3]
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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-
Instrument Setup & Data Acquisition (400 MHz Spectrometer):
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks. Causality: A homogeneous magnetic field is critical for high resolution.
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Acquisition Parameters:
-
Pulse Program: A standard 90° pulse-acquire sequence is sufficient.
-
Spectral Width: Set to ~12-15 ppm to ensure all signals are captured.
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Acquisition Time: ~3-4 seconds. Causality: Longer acquisition times yield better resolution.
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Relaxation Delay (d1): 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.
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Number of Scans: 8 to 16 scans. Causality: Co-adding multiple scans improves the signal-to-noise ratio.
-
-
-
Data Processing:
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Apply a Fourier Transform to convert the time-domain signal (FID) into a frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive mode.
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Apply a baseline correction to obtain a flat baseline.
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Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
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Integrate all signals and normalize the values to obtain the relative proton ratios.
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Spectrum Interpretation and Structural Verification
A representative ¹H NMR spectrum would be analyzed as follows, confirming the predictions and validating the molecular structure.
Caption: Spin-spin coupling relationships in the molecule.
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Downfield Region (δ > 6.5 ppm): A broad singlet integrating to 1H at ~8.8 ppm is assigned to the N-H proton (a) . A sharp singlet integrating to 1H at ~6.9 ppm corresponds to the C5-H proton (b) . Its downfield position confirms the deshielding effect of the ester group.
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Ester Region (δ 4.0-4.5 ppm): A quartet integrating to 2H is observed at ~4.25 ppm. This is unequivocally the ester methylene group (e) , split by its three methyl neighbors.
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Aliphatic Region (δ 1.0-3.0 ppm): A quartet integrating to 4H appears at ~2.7 ppm, assigned to the two equivalent ring methylene groups (c) . Further upfield, two overlapping triplets are found between δ 1.1-1.5 ppm. The triplet at ~1.35 ppm (3H) is assigned to the ester methyl group (f) , and the triplet at ~1.2 ppm (6H) is assigned to the two equivalent ring methyl groups (d) . The integration values (3H and 6H) and the coupling patterns confirm these assignments.
The observation of all predicted signals with the correct integration, chemical shift, and multiplicity provides definitive proof of the structure of Ethyl 3,4-diethyl-1H-pyrrole-2-carboxylate.
Conclusion
This in-depth guide has systematically deconstructed the . By integrating theoretical predictions with a self-validating experimental protocol and detailed spectral interpretation, we have demonstrated how ¹H NMR serves as an indispensable tool for structural verification in chemical synthesis and pharmaceutical development. The congruence between the predicted and observed spectral data provides high-confidence confirmation of the molecular structure, showcasing the precision and reliability of modern NMR spectroscopy.
References
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